2-(2-Aminophenoxy)pyridine-3-carbonitrile chemical structure and properties
2-(2-Aminophenoxy)pyridine-3-carbonitrile chemical structure and properties
Advanced Scaffold for Tricyclic Heterocycles and CNS Therapeutics
Executive Summary
2-(2-Aminophenoxy)pyridine-3-carbonitrile (also known as 2-(2-aminophenoxy)nicotinonitrile) is a critical bifunctional intermediate in medicinal chemistry. It serves as the "linchpin" precursor for the synthesis of pyrido[2,3-b][1,5]benzoxazepines , a privileged scaffold class with potent activity in the Central Nervous System (CNS).
Unlike simple pyridine derivatives, this molecule possesses a unique ortho-disposition of an electrophilic nitrile and a nucleophilic aniline moiety, tethered by an ether linkage. This structural arrangement acts as a "loaded spring," ready to undergo intramolecular cyclization to form fused tricyclic systems. This guide details its synthesis, physicochemical properties, and its pivotal role in developing antipsychotic agents like JL13 .
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | 2-(2-Aminophenoxy)pyridine-3-carbonitrile |
| CAS Number | 901924-07-0 (Note: Isomer specificity varies in databases; verify structure) |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| SMILES | NC1=CC=CC=C1OC2=C(C#N)C=CC=N2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 127–129 °C (Recrystallized from EtOH) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~4.0 (Aniline NH₂) |
Structural Analysis
The molecule features two distinct aromatic domains separated by an oxygen bridge:
-
The Acceptor Ring: A pyridine ring substituted with a nitrile group at C3. The electron-withdrawing nature of the nitrile and the pyridine nitrogen makes the C2 position highly susceptible to nucleophilic attack (or stable after formation).
-
The Donor Ring: A phenyl ring with an amine at the ortho position. This amine is the internal nucleophile that drives subsequent cyclization reactions.
Synthetic Pathways
The synthesis of 2-(2-aminophenoxy)pyridine-3-carbonitrile is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction is thermodynamically driven by the formation of a stable ether linkage and kinetically facilitated by the electron-deficient nature of the 2-chloronicotinonitrile starting material.
DOT Diagram: Synthesis & Cyclization Logic
Figure 1: The synthetic workflow from raw materials to the tricyclic benzoxazepine scaffold.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Aminophenoxy)pyridine-3-carbonitrile
Objective: To couple 2-chloronicotinonitrile with 2-aminophenol via SₙAr without triggering premature cyclization.
Reagents:
-
2-Chloropyridine-3-carbonitrile (1.0 equiv)
-
2-Aminophenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
DMF (Dimethylformamide) (5 mL per mmol substrate)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenol (1.1 equiv) in DMF.
-
Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may darken as the phenoxide forms.
-
Addition: Add 2-chloropyridine-3-carbonitrile (1.0 equiv) to the mixture.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (System: Hexane:EtOAc 1:1).[2]
-
Critical Control Point: Do not exceed 100°C. Higher temperatures can promote the attack of the aniline nitrogen onto the nitrile, leading to cyclized byproducts or hydrolysis.
-
-
Quench: Once the starting chloride is consumed (typically 2–4 hours), pour the reaction mixture into crushed ice/water (10x volume).
-
Isolation: Stir the aqueous suspension vigorously for 30 minutes. The product should precipitate as a solid. Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.
-
Yield Expectation: 75–85%.
-
Protocol B: Cyclization to Pyrido[2,3-b][1,5]benzoxazepine
Objective: To demonstrate the utility of the scaffold by closing the ring to form the tricyclic core found in drugs like JL13.
Methodology:
-
Dissolve the isolated 2-(2-aminophenoxy)pyridine-3-carbonitrile in isopropanol or butanol.
-
Add a catalytic amount of HCl (or use acetic acid as solvent for milder conditions).
-
Reflux for 6–12 hours. The amine attacks the nitrile carbon, forming an amidine linkage.
-
Cool and neutralize to precipitate the 11-amino-pyrido[2,3-b][1,5]benzoxazepine .
Medicinal Chemistry Applications
The 2-(2-aminophenoxy)pyridine-3-carbonitrile scaffold is the direct precursor to Pyridobenzoxazepines , a class of compounds acting as multi-receptor antagonists.
Case Study: JL13 (Antipsychotic Candidate)
-
Target Profile: Dopamine D₂/D₄ and Serotonin 5-HT₂A receptor antagonist.
-
Mechanism: The tricyclic core mimics the structure of Clozapine and Loxapine but with a pyridine ring replacing the benzene ring (bioisosterism). This substitution alters the metabolic stability and basicity of the distal nitrogen.
-
Synthesis Connection: JL13 is synthesized by derivatizing the amine of the cyclized product (Protocol B) with a piperazine side chain.[3][4][5]
DOT Diagram: Pharmacophore & Receptor Interaction
Figure 2: Pharmacophore mapping of the JL13-type derivatives derived from the title compound.
Safety & Handling
-
Hazards: As a nitrile-containing pyridine, treat as Toxic by ingestion and inhalation .
-
Skin: Potential sensitizer (aminophenol component).
-
Reactivity: Stable under ambient conditions but releases toxic fumes (NOx, CN-) upon combustion.
-
PPE: Standard lab coat, nitrile gloves, and chemical fume hood are mandatory.
References
-
Liégeois, J. F., et al. (2012).[4][5] "New Pyridobenzoxazepine Derivatives Derived from 5-(4-Methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13): Chemical Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry, 55(4), 1572–1582. Link
-
Lapi, A., et al. (2025). "One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction." Unitus Institutional Repository. Link
-
BenchChem Technical Notes. (2025). "Synthesis of 4-Amino-2-chloronicotinonitrile and Related Scaffolds." BenchChem Application Notes. Link
-
PubChem Compound Summary. (2025). "2-(2-Aminophenoxy)pyridine-3-carbonitrile."[6] National Center for Biotechnology Information. Link
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ES2709003T3 - 5- (pyridin-2-yl-amino) -pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. New pyridobenzoxazepine derivatives derived from 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13): chemical synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.unitus.it [dspace.unitus.it]
- 6. PubChemLite - 2-(2-aminophenoxy)pyridine-3-carbonitrile (C12H9N3O) [pubchemlite.lcsb.uni.lu]
